A 887826
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A 887826,也称为5-(4-丁氧基-3-氯苯基)-N-[[2-(4-吗啉基)-3-吡啶基]甲基]-3-吡啶甲酰胺,是一种强效且选择性的电压依赖性钠通道阻滞剂。它专门针对Na(v)1.8钠通道,IC50值为11纳摩尔。 该化合物以其在体内减轻神经性触觉异常痛的能力而闻名,使其成为疼痛研究中宝贵的工具 .
科学研究应用
A 887826 有多种科学研究应用,包括:
疼痛研究: 它被广泛用于研究神经性疼痛,因为它能够阻断 Na(v)1.8 钠通道。
神经科学: 该化合物有助于了解钠通道在神经元兴奋性和疼痛信号传导中的作用。
药理学: this compound 作为一种工具来研究钠通道阻滞剂的药理作用。
药物开发: 它被用于开发针对钠通道的新型止痛药 .
作用机制
A 887826 通过选择性阻断 Na(v)1.8 钠通道发挥其作用,这些通道主要表达在初级疼痛感觉神经元中。这种阻断抑制了动作电位的产生和传播,从而降低了神经元兴奋性和疼痛信号传导。 该化合物表现出电压依赖性抑制,这意味着其阻断作用受神经元膜电位的影響 .
准备方法
合成路线和反应条件
A 887826的合成涉及多个步骤,从制备核心吡啶甲酰胺结构开始。关键步骤包括:
吡啶环的形成: 这涉及4-丁氧基-3-氯苯甲醛与适当试剂反应形成吡啶环。
吗啉基的引入: 吗啉基通过亲核取代反应引入。
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:
反应温度和时间: 优化这些参数以最大限度地提高产率。
纯化方法: 使用重结晶和色谱等技术来实现高纯度
化学反应分析
反应类型
A 887826经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变官能团,从而改变化合物的性质。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物包括this compound的各种衍生物,每个衍生物都可能具有不同的药理特性。 这些衍生物通常被研究以了解结构-活性关系 .
相似化合物的比较
类似化合物
A 803467: 另一种 Na(v)1.8 钠通道阻滞剂,具有类似的特性,但与 A 887826 相比效力较低。
河豚毒素: 一种众所周知的钠通道阻滞剂,但它缺乏对 Na(v)1.8 通道的选择性。
拉诺拉嗪: 用作抗心绞痛药,它也阻断钠通道,但选择性不同
This compound 的独特性
This compound 由于其对 Na(v)1.8 钠通道的高效力和选择性而脱颖而出。这种选择性使其在疼痛研究中特别有用,因为它靶向疼痛感觉神经元,对其他类型的神经元影响最小。 此外,其电压依赖性抑制提供了对钠通道在神经元兴奋性中的作用的见解 .
属性
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 |
Source
|
Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266212-81-0 |
Source
|
Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1266212-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?
A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].
Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?
A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.
- [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.
- [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。